molecular formula C16H19N3O2S2 B5419546 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B5419546
M. Wt: 349.5 g/mol
InChI Key: NEBGYWMICWSIAE-UKTHLTGXSA-N
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Description

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thienyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: This step involves the use of thienyl-containing reagents in a substitution reaction.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a Grignard reaction or other suitable methods.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl or cyclohexyl groups can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE include other imidazole derivatives and thienyl-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a cyclohexyl group, a thienyl group, and an imidazole ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c17-14(20)10-23-16-18-13(9-12-7-4-8-22-12)15(21)19(16)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H2,17,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBGYWMICWSIAE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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